(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(3,4-difluorophenyl)methanone
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Overview
Description
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(3,4-difluorophenyl)methanone: is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a piperidine ring, a chloropyridine moiety, and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(3,4-difluorophenyl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Chloropyridine Moiety: The chloropyridine group is introduced via a nucleophilic substitution reaction, where a suitable chloropyridine derivative reacts with the piperidine intermediate.
Attachment of the Difluorophenyl Group: The final step involves the coupling of the difluorophenyl group to the piperidine-chloropyridine intermediate through a carbonylation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can serve as a ligand in transition metal-catalyzed reactions.
Material Science: It can be used in the synthesis of advanced materials with specific electronic properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding: It can be studied for its binding affinity to various biological receptors.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in targeting specific biological pathways.
Industry:
Agriculture: It may be explored for use in agrochemicals due to its potential biological activity.
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(3,4-difluorophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the chloropyridine and difluorophenyl groups enhances its binding affinity and specificity. The piperidine ring may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
- (4-((3-Bromopyridin-4-yl)oxy)piperidin-1-yl)(3,4-difluorophenyl)methanone
- (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(3,4-dichlorophenyl)methanone
- (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(3,4-dimethylphenyl)methanone
Uniqueness:
- The presence of the difluorophenyl group in (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(3,4-difluorophenyl)methanone distinguishes it from other similar compounds. This group can significantly influence the compound’s electronic properties and reactivity.
- The combination of the chloropyridine and difluorophenyl groups provides a unique profile in terms of biological activity and potential applications.
Properties
IUPAC Name |
[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(3,4-difluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF2N2O2/c18-13-10-21-6-3-16(13)24-12-4-7-22(8-5-12)17(23)11-1-2-14(19)15(20)9-11/h1-3,6,9-10,12H,4-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZABDGQWZVLVCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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